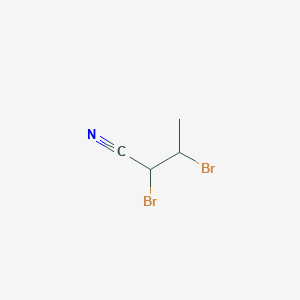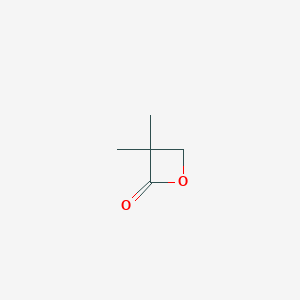
Pivalolacton
Übersicht
Beschreibung
Pivalolactone, also known as α,α-dimethyl-β-propiolactone, is a four-membered lactone with the molecular formula C₆H₁₀O₂. It is a colorless liquid that is used primarily in the synthesis of polymers and copolymers. Pivalolactone is known for its high reactivity due to the strain in its four-membered ring structure, making it a valuable monomer in polymer chemistry .
Wissenschaftliche Forschungsanwendungen
Pivalolactone has numerous applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Material Science: Employed in the development of thermoplastic elastomers and other advanced materials.
Biomedical Engineering: Investigated for its potential use in drug delivery systems and biodegradable implants.
Industrial Applications: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
Target of Action
Pivalolactone primarily targets carboxylated polymers . It is especially useful and effective for modifying these polymers through a process known as graft polymerization .
Mode of Action
The interaction of Pivalolactone with its targets involves a rapid ring-opening polymerization . This process is initiated and propagated anionically by the carboxylate anion . The driving force for the reaction is the relief of the strain in the four-membered ring and the heat of polymerization .
Biochemical Pathways
The primary biochemical pathway affected by Pivalolactone is the graft polymerization of carboxylated polymers . The absence of a common termination reaction or chain transfer to monomer in tetrahydrofuran solution leads to grafting efficiencies and Pivalolactone conversions approaching 100% .
Pharmacokinetics
It is known that the compound is highly pure and is stored as a crystalline solid at low temperatures .
Result of Action
The result of Pivalolactone’s action is the formation of a high melting, thermally and hydrolytically stable, and highly crystalline aliphatic polyester . This polyester is formed from the rapid ring-opening polymerization of Pivalolactone .
Action Environment
The action of Pivalolactone can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is stored at low temperatures to maintain its stability . Additionally, the polymerization process occurs under mild conditions relatively free of interfering reactions .
Biochemische Analyse
Biochemical Properties
This process is initiated and propagated anionically by the carboxylate anion, occurring under mild conditions relatively free of interfering reactions . The driving force for the reaction is the relief of the strain in the four-membered ring .
Cellular Effects
It has been reported that Pivalolactone can cause squamous-cell papillomas and squamous-cell carcinomas of the forestomach in rats .
Molecular Mechanism
The molecular mechanism of Pivalolactone involves the rapid ring-opening polymerization . This process is initiated and propagated anionically by the carboxylate anion . The absence of a common termination reaction or chain transfer to monomer in tetrahydrofuran solution leads to grafting efficiencies and Pivalolactone conversions approaching 100% .
Temporal Effects in Laboratory Settings
It is known that Pivalolactone is unstable in water and slowly hydrolyzes .
Dosage Effects in Animal Models
In animal models, Pivalolactone has been found to be carcinogenic to both male and female Fischer 344 rats, producing squamous-cell carcinomas and squamous-cell papillomas of the forestomach . This study provided no evidence for the carcinogenicity of Pivalolactone in B6C3F1 mice of either sex .
Metabolic Pathways
It is known that Pivalolactone is involved in the process of ring-opening polymerization .
Transport and Distribution
It is known that Pivalolactone is soluble in Chloroform and Methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pivalolactone can be synthesized through the thermal degradation of β-acyloxy-pivalic acids, such as β-formyloxy- or β-acetyloxy-pivalic acid. This process typically occurs at temperatures ranging from 150°C to 300°C in the presence of oxides of elements from the third and fourth main groups . Another method involves the thermal splitting of acetic acid from β-acetoxy-pivalic acid in the presence of alkali metal or alkaline earth metal compounds on a silicic acid carrier .
Industrial Production Methods
Industrial production of pivalolactone often involves heating β-acetoxy-pivalic acid in the presence of a catalyst, such as lithium acetate, magnesium acetate, or calcium acetate, at temperatures between 250°C and 350°C under reduced pressure . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pivalolactone undergoes various chemical reactions, including:
Ring-opening polymerization: Initiated anionically by carboxylate anions, leading to the formation of high-melting, thermally stable, and highly crystalline aliphatic polyesters.
Esterification: Reacts with acids to form esters, releasing heat in the process.
Oxidation and Reduction: Can undergo oxidation and reduction reactions, although these are less common compared to polymerization and esterification.
Common Reagents and Conditions
Anionic initiators: Carboxylate anions are commonly used to initiate the ring-opening polymerization of pivalolactone.
Acids and bases: Strong acids and bases can facilitate esterification and hydrolysis reactions, respectively.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Pivalolactone can be compared to other lactones, such as β-propiolactone and ɛ-caprolactone:
β-Propiolactone: Similar to pivalolactone, β-propiolactone undergoes ring-opening polymerization to form polyesters.
Pivalolactone is unique due to its high melting point, thermal stability, and crystallinity, making it particularly valuable in the synthesis of high-performance polymers and copolymers .
Eigenschaften
IUPAC Name |
3,3-dimethyloxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKFLOVGORAZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Record name | PIVALOLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24969-13-9 | |
| Record name | 2-Oxetanone, 3,3-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24969-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0021171 | |
| Record name | Pivalolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | PIVALOLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pivalolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6732 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992) | |
| Record name | PIVALOLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1955-45-9 | |
| Record name | PIVALOLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pivalolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxetanone, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pivalolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIVALOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6813U5R1GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIVALOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
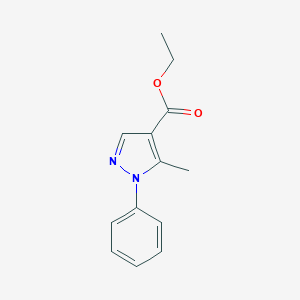


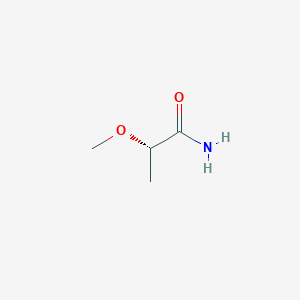
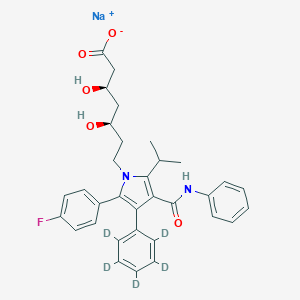
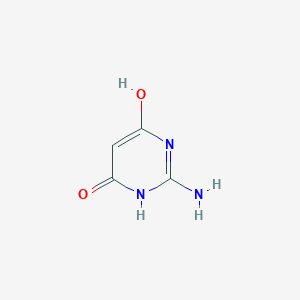



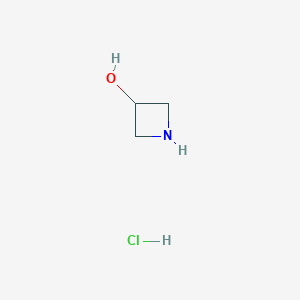
![(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B16523.png)
